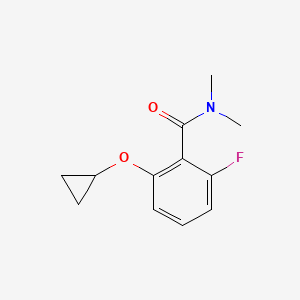
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14FNO2 and a molecular weight of 223.246 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide typically involves the reaction of 2-cyclopropoxy-6-fluorobenzoic acid with N,N-dimethylamine in the presence of coupling reagents. One common method involves heating the carboxylic acid at 160–165°C in N,N-dimethylacetamide solvent with 1,1′-carbonyldiimidazole as the coupling reagent . This method is cost-effective and environmentally benign, yielding the desired amide in good to excellent yields.
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents. For example, benzoyl chloride can be heated at 150°C in dimethylformamide (DMF) for an extended period . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can significantly alter its biological activity, making it valuable for developing new medications with enhanced efficacy and safety profiles. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-N,N-dimethylbenzamide: This compound shares a similar structure but lacks the cyclopropoxy group.
N-(4-fluorobenzyl)-2,4-dimethylbenzamide: Another related compound with a different substitution pattern.
Uniqueness
2-Cyclopropoxy-6-fluoro-N,N-dimethylbenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
2-cyclopropyloxy-6-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)12(15)11-9(13)4-3-5-10(11)16-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
Clé InChI |
CBZVJIMMJREOLP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CC=C1F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



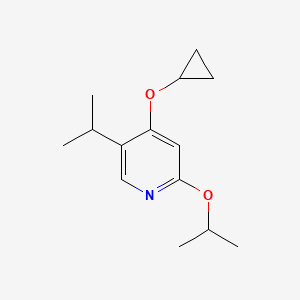
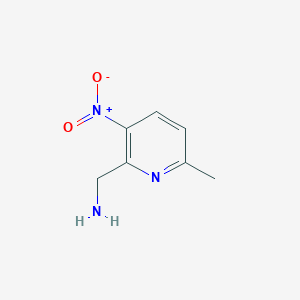
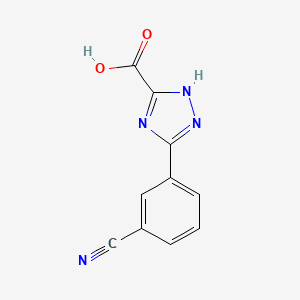
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)
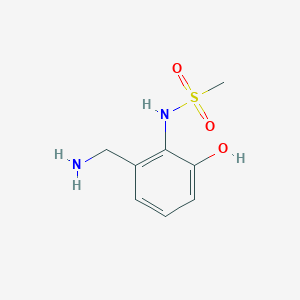
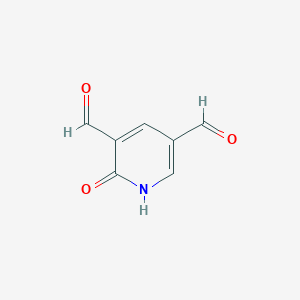
![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)


![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)



